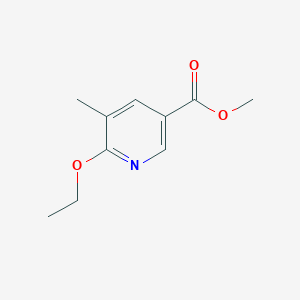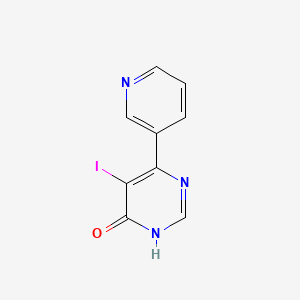
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol is a chemical compound with the molecular formula C9H13NOS2 It is characterized by the presence of a thiazole ring and a tetrahydrothiopyran ring, which are connected through a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol typically involves the reaction of appropriate thiazole and tetrahydrothiopyran derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts. The reaction is usually carried out at temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the methanol group can yield (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)aldehyde or (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carboxylic acid
科学研究应用
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
相似化合物的比较
Similar Compounds
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)amine: Similar structure but with an amine group instead of a methanol group.
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)aldehyde: Similar structure but with an aldehyde group instead of a methanol group.
Uniqueness
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol is unique due to the presence of both a thiazole ring and a tetrahydrothiopyran ring connected through a methanol group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
属性
分子式 |
C9H13NOS2 |
|---|---|
分子量 |
215.3 g/mol |
IUPAC 名称 |
[2-(thian-4-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C9H13NOS2/c11-5-8-6-13-9(10-8)7-1-3-12-4-2-7/h6-7,11H,1-5H2 |
InChI 键 |
KXSKBUYEMXBULN-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCC1C2=NC(=CS2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




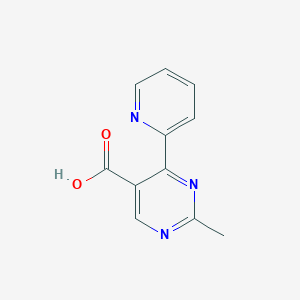
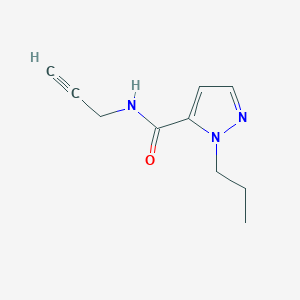
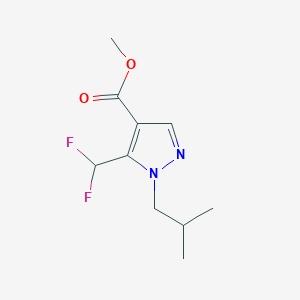
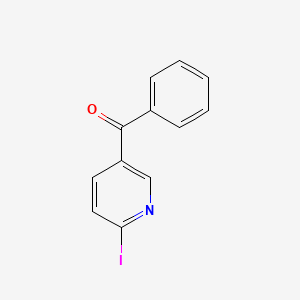
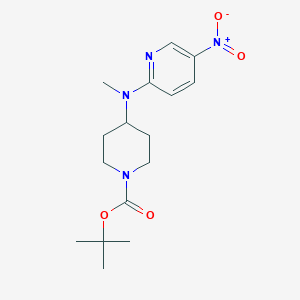
![Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate](/img/structure/B11792320.png)
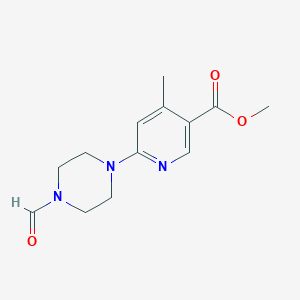
![Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11792323.png)
